molecular formula C12H12O B015308 1-Naphthaleneethanol CAS No. 773-99-9

1-Naphthaleneethanol

Cat. No. B015308
CAS RN: 773-99-9
M. Wt: 172.22 g/mol
InChI Key: RXWNCMHRJCOWDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Naphthaleneethanol and related compounds involves various strategies, including the reaction of naphthalene derivatives with alcohols under specific conditions. One approach involves the use of donor-acceptor P–B compounds, where a highly congested molecule with a P–B dative bond is synthesized, indicating a potential pathway for the synthesis of complex naphthalene derivatives (Li et al., 2013).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives, including 1-Naphthaleneethanol, often exhibits significant strain and pi-pi interaction due to its complex aromatic system. This is exemplified by the synthesis of a cyclophane containing two 1,8-naphthalene units, which showed unusual strain and pi-pi interactions, indicative of the structural peculiarities that can arise in naphthalene-based compounds (Iyoda et al., 2000).

Chemical Reactions and Properties

Naphthalene and its derivatives, including 1-Naphthaleneethanol, participate in various chemical reactions. These reactions are significant for the synthesis of complex organic molecules and for understanding the chemical behavior of naphthalene compounds. For example, the OH radical-initiated reactions of naphthalene and its derivatives lead to a variety of products, indicating the reactivity of the naphthalene ring under atmospheric conditions (Wang et al., 2007).

Scientific Research Applications

  • Electronics and Sensing : Naphthalene diimides (NDIs), related to 1-Naphthaleneethanol, show potential in conducting thin films, molecular sensors, energy transfer, host-guest chemistry, and artificial photosynthesis (Bhosale, Jani, & Langford, 2008).

  • Solar Cells and Optics : Compounds based on naphthalene have shown promising electro-optical, nonlinear, and charge transfer properties, making them potential candidates for applications like dye-sensitized solar cells and nonlinear optics (Irfan et al., 2017).

  • Biomedical Applications : A synthesized naphthalene diimide carrying two dicobalt hexacarbonyl complexes can effectively serve as an infrared probe for monitoring double-stranded DNA (Ohtsuka, Komizo, & Takenaka, 2010).

  • Medicinal and Environmental Applications : Naphthalene diimides also show potential in supramolecular chemistry, sensors, catalysis, and medicinal applications, though overcoming key obstacles is necessary for real-world applications (Kobaisi et al., 2016).

  • Environmental Health and Safety : Urinary 1-naphthol levels from carbaryl exposure are linked to sperm motility, while 2-naphthol levels from naphthalene exposure are linked to sperm DNA damage, indicating its relevance in environmental epidemiology (Meeker et al., 2006).

  • Bioremediation : The directed evolution of toluene ortho-monooxygenase in Burkholderia cepacia G4 has significantly increased its activity for degrading chlorinated ethenes and synthesizing 1-naphthol, benefiting environmental restoration and green chemistry (Canada et al., 2002).

Safety And Hazards

In case of skin contact with 1-Naphthaleneethanol, it is recommended to wash off with soap and plenty of water . If inhaled, move the person into fresh air and give artificial respiration if needed . If swallowed, never give anything by mouth to an unconscious person . It is always recommended to use personal protective equipment when handling this chemical .

properties

IUPAC Name

2-naphthalen-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWNCMHRJCOWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228020
Record name Naphthalen-1-ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthaleneethanol

CAS RN

773-99-9
Record name 1-Naphthaleneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalen-1-ethanol
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Record name 1-Naphthaleneethanol
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Record name Naphthalen-1-ethanol
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Record name Naphthalen-1-ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
H Harino, M Tanaka, T Araki, Y Yasaka… - … of Chromatography A, 1995 - Elsevier
… Namely, the elution order of 1-naphthalenemethanol and 1-naphthylamine as well as that of 1-naphthaleneethanol, 2-naphthol and 1naphthol was reversed in the SDS system. As …
T Wang, L Yuan, SFY Li - Journal of Chromatography A, 2003 - Elsevier
… (NM1), 1-naphthaleneethanol (NE1) and 2-naphthalenemethanol (NM2). … compounds of 1-naphthalenemethanol (NM1), 1-naphthaleneethanol (NE1) and 2-naphthalenemethanol (NM2…
H Harino, Y Inoue, J Yoshioka, S Tsunoi… - … of Chromatography A, 1996 - Elsevier
Three surfactants, p-bis(2-dodecyloxymethyl-3-oxa-6-sodiosulfonatohexyloxy)benzene (BDSB) having two sulfonate groups and two lipophilic chains, disodium 10-dodecanoyl-5,15-bis(…
GA Olah, BP Singh - Journal of the American Chemical Society, 1982 - ACS Publications
… 1 -bromo-4-methylanphthalene, 4-bromoanisole, 1 -naphthaleneethanol, and 2-naphthaleneethanol, which were obtained from Aldrich Chemical Co. All proton and carbon-13 NMR …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
H Ozaki, A Ichihara, S Terabe - Journal of Chromatography A, 1995 - Elsevier
… The migration order with BMAC was similar to that with BBMA, except for 1-naphthylamine and 1-naphthaleneethanol. However, it was significantly different from that with SDS. In Fig. …
KT Kim, WH Jo - Journal of Polymer Science Part A: Polymer …, 2010 - Wiley Online Library
… A part of chlorides in PCMS were substituted by 1-naphthaleneethanol (NE). KH (0.85 g, 0.021 mol) and NE (3.67 g, 0.021 mol) were dissolved in THF (10 mL), and the solution was …
IR Silverman, GH Daub… - The Journal of Organic …, 1985 - ACS Publications
… To a stirred, ice-cold solution of 10.0 g (49.4 mmol) of 7-methoxy-1naphthaleneethanol (8a) in 100 mL of pyridine was added 43.8 g of benzenesulfonyl chloride in 80 mL of pyridine …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk
F Sun, X Chen, S Wang, F Sun… - Journal of the American …, 2023 - ACS Publications
… When π-extended aromatic rings of 2-naphthaleneethanol and 1-naphthaleneethanol were applied as the substrates, the reactions provided the products 24 and 25 in 68% and 63% …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
J Chmielowiec - Analytical Chemistry, 1983 - ACS Publications
Aprotic dipolar solvents were used as eluent additives for moderating silica surface. The absolute and relative reten-tions were controlled by both additive type and concentration. The …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
ET Cesar, RN Berg, APS Fontes, H Silva… - Bulletin of the Korean …, 2007 - koreascience.kr
Cisplatin, cis-diamindichloroplatinum (II), is one of the most widely used drugs in cancer chemotherapy1 even though its clinical usefulness has been limited by severe side effects, such …
Number of citations: 8 koreascience.kr

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